3-{7-[(2-{[(Octadecylcarbamoyl)oxy]methyl}prop-2-en-1-yl)oxy]-7-oxoheptyl}-1,3-thiazol-3-ium bromide
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Overview
Description
3-(6-((2-Methylene-3-(((octadecylamino)carbonyl)oxy)propoxy)carbonyl)hexyl)thiazolium is a PAF antagonist.
Scientific Research Applications
Synthesis and Derivatives
Research on derivatives of thiazole compounds, similar to the specified compound, has been conducted in various contexts. For instance, Seto, Nishiyama, and Ogura (1962) explored the synthesis of 7-hydroxycyclohepta[d] thiazol-6-one derivatives, indicating a method for generating thiazole derivatives through the treatment of specific thiourea derivatives with a base, which could be relevant for the synthesis of related compounds (Seto, Nishiyama, & Ogura, 1962). Additionally, Mahmoodi and Ghodsi (2017) reported the synthesis of novel 3-(2-oxo-2H-chromen-3-yl)-1-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)-5-aryl-1H-pyrazol-1-ium bromides, showcasing the potential for creating complex heterocyclic compounds that incorporate thiazole units (Mahmoodi & Ghodsi, 2017).
Biological Applications
The biological applications of thiazole derivatives are diverse. Wagle, Adhikari, and Kumari (2008) synthesized a series of thiazoles with potential antimicrobial properties, demonstrating the relevance of thiazole compounds in developing new antimicrobial agents (Wagle, Adhikari, & Kumari, 2008). Gaffer, Abdel-fattah, Etman, and Abdel‐Latif (2017) explored the antioxidant activity of thiazolyl–pyrazolone derivatives, highlighting the potential of thiazole compounds in antioxidant applications (Gaffer, Abdel-fattah, Etman, & Abdel‐Latif, 2017).
Structural and Physical Properties
Understanding the structural and physical properties of thiazole derivatives is crucial for their application in scientific research. The work of Jamie C. Gaitor et al. (2015) on the crystal structure of a methimazole-based ionic liquid provides insights into the structural characteristics of thiazolium bromide compounds (Jamie C. Gaitor et al., 2015).
Properties
CAS No. |
111878-47-8 |
---|---|
Molecular Formula |
C33H59BrN2O4S |
Molecular Weight |
659.8 g/mol |
IUPAC Name |
2-(octadecylcarbamoyloxymethyl)prop-2-enyl 7-(1,3-thiazol-3-ium-3-yl)heptanoate;bromide |
InChI |
InChI=1S/C33H58N2O4S.BrH/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-18-21-24-34-33(37)39-29-31(2)28-38-32(36)23-20-17-19-22-25-35-26-27-40-30-35;/h26-27,30H,2-25,28-29H2,1H3;1H |
InChI Key |
IUSFODTXNSYGCL-UHFFFAOYSA-O |
SMILES |
CCCCCCCCCCCCCCCCCCNC(=O)OCC(=C)COC(=O)CCCCCC[N+]1=CSC=C1.[Br-] |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCNC(=O)OCC(=C)COC(=O)CCCCCC[N+]1=CSC=C1.[Br-] |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
3-(6-((2-methylene-3-(((octadecylamino)carbonyl)oxy)propoxy)carbonyl)hexyl)thiazolium MOCOHT |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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